molecular formula C9H16N2O2 B7510027 2-(2-oxopyrrolidin-1-yl)-N-propan-2-ylacetamide

2-(2-oxopyrrolidin-1-yl)-N-propan-2-ylacetamide

Cat. No. B7510027
M. Wt: 184.24 g/mol
InChI Key: GBYJVLSXXDZHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-oxopyrrolidin-1-yl)-N-propan-2-ylacetamide is a chemical compound that has been widely used in scientific research for its unique properties. It is also known as piracetam, a nootropic drug that was first synthesized in 1964 by the Romanian chemist, Corneliu E. Giurgea. Piracetam is a member of the racetam family of compounds, which are known for their cognitive-enhancing effects.

Mechanism of Action

The exact mechanism of action of piracetam is not fully understood, but it is believed to work by enhancing the function of the neurotransmitter acetylcholine in the brain. It has also been shown to increase blood flow and oxygen consumption in the brain, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
Piracetam has been shown to have a number of biochemical and physiological effects, including increasing the synthesis and release of acetylcholine, enhancing the function of the NMDA receptor, and reducing oxidative stress in the brain. It has also been shown to increase glucose metabolism in the brain, which may contribute to its cognitive-enhancing effects.

Advantages and Limitations for Lab Experiments

Piracetam has a number of advantages for use in lab experiments, including its low toxicity and high solubility in water. However, it also has some limitations, including its relatively short half-life and the need for high doses to achieve therapeutic effects.

Future Directions

There are a number of potential future directions for research on piracetam, including further investigation into its mechanism of action, its potential use in treating other neurological and psychiatric disorders, and the development of more potent and selective analogs. Additionally, there is a need for more clinical trials to determine the optimal dosing and duration of treatment for various conditions.

Synthesis Methods

The synthesis of piracetam involves the reaction of 2-pyrrolidone with ethyl chloroacetate to form ethyl 2-oxo-1-pyrrolidineacetate. This compound is then reacted with isopropylamine to form 2-(2-oxopyrrolidin-1-yl)-N-propan-2-ylacetamide.

Scientific Research Applications

Piracetam has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to enhance cognitive function, improve memory, and increase learning capacity. Piracetam has also been studied for its potential use in treating age-related cognitive decline, Alzheimer's disease, and stroke.

properties

IUPAC Name

2-(2-oxopyrrolidin-1-yl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-7(2)10-8(12)6-11-5-3-4-9(11)13/h7H,3-6H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYJVLSXXDZHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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